molecular formula C9H4F4O4 B13108278 5-Fluoro-3-(trifluoromethyl)phthalicacid

5-Fluoro-3-(trifluoromethyl)phthalicacid

Cat. No.: B13108278
M. Wt: 252.12 g/mol
InChI Key: OCFGKBKJVPOEGQ-UHFFFAOYSA-N
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Description

5-Fluoro-3-(trifluoromethyl)phthalic acid is a fluorinated aromatic compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 5-Fluoro-3-(trifluoromethyl)phthalic acid may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(trifluoromethyl)phthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of fluorinated derivatives .

Scientific Research Applications

5-Fluoro-3-(trifluoromethyl)phthalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(trifluoromethyl)phthalic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, contributing to its overall effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 5-Trifluoromethyl-2-formyl phenylboronic acid

Comparison

Compared to similar compounds, 5-Fluoro-3-(trifluoromethyl)phthalic acid stands out due to its unique combination of fluorine and trifluoromethyl groups on a phthalic acid backbone. This structural arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H4F4O4

Molecular Weight

252.12 g/mol

IUPAC Name

5-fluoro-3-(trifluoromethyl)phthalic acid

InChI

InChI=1S/C9H4F4O4/c10-3-1-4(7(14)15)6(8(16)17)5(2-3)9(11,12)13/h1-2H,(H,14,15)(H,16,17)

InChI Key

OCFGKBKJVPOEGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(F)(F)F)F

Origin of Product

United States

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